Dihydroxymalonic acid

Catalog No.
S584917
CAS No.
560-27-0
M.F
C3H4O6
M. Wt
136.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroxymalonic acid

CAS Number

560-27-0

Product Name

Dihydroxymalonic acid

IUPAC Name

2,2-dihydroxypropanedioic acid

Molecular Formula

C3H4O6

Molecular Weight

136.06 g/mol

InChI

InChI=1S/C3H4O6/c4-1(5)3(8,9)2(6)7/h8-9H,(H,4,5)(H,6,7)

InChI Key

VUCKYGJSXHHQOJ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(=O)O)(O)O)O

Canonical SMILES

C(=O)(C(C(=O)O)(O)O)O

Chemical Properties and Reactivity

DHMA possesses interesting chemical properties due to its functional groups. The presence of two carboxylic acid groups (COOH) makes it a diprotic acid, meaning it can donate two protons in aqueous solutions. Additionally, the presence of two hydroxyl groups (OH) adjacent to the carboxylic acids makes it a 1,1-diol, potentially influencing its reactivity.

Studies have shown that DHMA exhibits various reactions typical of hydrated ketonic acids. For example, it can be reduced to tartronic acid using sodium amalgam in aqueous solutions . It also reacts with compounds like phenylhydrazine and hydroxylamine, and can reduce ammoniacal silver solutions .

Potential Applications

While research on DHMA is still limited, its unique properties have led to the exploration of potential applications in various fields:

  • Organic synthesis: DHMA's reactivity allows it to participate in various organic reactions, potentially serving as a starting material or intermediate in the synthesis of other complex molecules.
  • Material science: The acidic and diol functionalities of DHMA could be utilized in the design of new materials with specific properties, such as polymers or catalysts.
  • Environmental studies: Some studies suggest DHMA might play a role in certain environmental processes, but further research is needed to understand its specific function and potential impact .

Dihydroxymalonic acid, also known as 2,3-dihydroxypropane-1,2-dicarboxylic acid, is a dicarboxylic acid characterized by two hydroxyl groups attached to its carbon backbone. Its chemical formula is C3H4O6\text{C}_3\text{H}_4\text{O}_6 and it has a molecular weight of 120.06 g/mol. The compound exists in a crystalline form and is soluble in water, making it relevant for various chemical and biological applications.

Biological Role and Interactions:

  • Research on the specific mechanism of action in biological systems is limited.
  • Its potential hypoglycemic effect might involve influencing glucose metabolism, but the pathway remains unclear [].
  • As a proposed cyanide antidote, the mechanism might involve binding to cyanide, preventing its interaction with cellular enzymes []. More investigation is required for definitive understanding.
  • Data on specific hazards associated with DHMA is limited.
  • Due to the presence of carboxylic acid groups, it might exhibit mild irritant properties on contact with skin or eyes.
  • As with any unknown compound, proper handling procedures and personal protective equipment are recommended during research or handling.

Further Research Needed:

Extensive research is needed to fully understand DHMA's properties and potential applications. This includes:

  • Detailed characterization of its synthesis and other relevant chemical reactions.
  • In-depth studies on its biological effects and mechanism of action, particularly for hypoglycemia and cyanide antagonism.
  • Evaluation of its safety profile for potential therapeutic use.
Due to its functional groups. Notably, it can undergo:

  • Electro-oxidation: The electro-oxidation of dihydroxymalonic acid on platinum electrodes has been studied, revealing its potential for quantitative destruction to carbon dioxide under specific conditions .
  • Decarboxylation: Like other dicarboxylic acids, dihydroxymalonic acid can undergo decarboxylation reactions, leading to the formation of simpler organic compounds .
  • Condensation Reactions: It can react with various amines and alcohols to form esters and amides, which are useful in synthetic organic chemistry.

Dihydroxymalonic acid exhibits biological activity that has garnered interest in biochemical research. It is known to participate in metabolic pathways and may influence enzymatic reactions involving oxidases and peroxidases. The compound's structural similarity to other dicarboxylic acids allows it to interact with biological systems, potentially affecting cellular processes . Additionally, its derivatives may have antioxidant properties that could be beneficial in mitigating oxidative stress within biological systems.

Several methods exist for the synthesis of dihydroxymalonic acid:

  • Nitrosation of Malonic Acid Derivatives: One common method involves treating malonic acid diesters with nitrous acid to produce isonitrosomalonic acid, which can then be hydrolyzed to yield dihydroxymalonic acid .
  • Electrochemical Synthesis: Electrochemical methods have also been explored for the synthesis of this compound, allowing for a more environmentally friendly approach by reducing the need for harsh reagents.

These synthesis methods highlight the versatility in producing dihydroxymalonic acid for research and industrial applications.

Dihydroxymalonic acid finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role in metabolic pathways makes it a subject of interest in studies related to enzyme activity and metabolic engineering.
  • Material Science: Dihydroxymalonic acid can be used in the development of polymers and other materials due to its reactive hydroxyl groups.

Studies on the interactions of dihydroxymalonic acid with other molecules provide insights into its biochemical roles. Research indicates that it may interact with various enzymes, influencing their activity through competitive inhibition or substrate mimicry. Such interactions are crucial for understanding its potential therapeutic applications and effects on metabolic pathways.

Dihydroxymalonic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Malonic AcidDicarboxylic acid without hydroxylsSimple structure, widely used as a building block in organic synthesis.
3,4-Dihydroxymandelic AcidA hydroxylated aromatic compoundKnown for its antioxidant properties; used in drug metabolism studies.
Dihydroxymaleic AcidSimilar structure but with double bondsInvolved in different biochemical pathways; less stable than dihydroxymalonic acid.

Dihydroxymalonic acid is unique due to its specific arrangement of hydroxyl groups which influences its reactivity and biological interactions compared to the above compounds.

XLogP3

-1.8

UNII

OT429C180H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31635-99-1
560-27-0

Wikipedia

Dihydroxymalonic acid

Dates

Modify: 2023-08-15

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